3-(2-Fluorophenoxy)aniline: Structural Analysis, Physical Properties, and Methodological Applications
3-(2-Fluorophenoxy)aniline: Structural Analysis, Physical Properties, and Methodological Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter fluorinated diaryl ethers as privileged scaffolds in modern drug discovery and advanced materials science. 3-(2-Fluorophenoxy)aniline (CAS: 850621-04-4)[1] is a highly versatile chemical intermediate. The strategic placement of the fluorine atom and the ether linkage provides unique stereoelectronic properties, making it an ideal building block for synthesizing kinase inhibitors, agrochemicals, and specialized polymers. This whitepaper provides an in-depth technical analysis of its structural properties, physical data, and field-proven synthetic methodologies.
Chemical Structure and Identification
The identity of a compound dictates its downstream utility. 3-(2-Fluorophenoxy)aniline consists of an aniline core linked via an ether bridge to a 2-fluorophenyl ring. The primary amine serves as a reactive handle for amidation or cross-coupling, while the diaryl ether core provides a conformationally biased structural hinge.
Table 1: Structural Identifiers
| Identifier | Value | Source |
| Chemical Name | 3-(2-Fluorophenoxy)aniline | [1] |
| CAS Registry Number | 850621-04-4 | [1] |
| Hydrochloride Salt CAS | 2126162-08-9 | [2] |
| Molecular Formula | C12H10FNO | [3] |
| Molecular Weight | 203.21 g/mol | [3] |
| SMILES | Nc1cccc(Oc2ccccc2F)c1 | Structural Derivation |
Physical Properties
Understanding the physical properties of 3-(2-Fluorophenoxy)aniline is critical for optimizing reaction conditions, purification workflows, and formulation strategies. Due to the specific electronic push-pull system of the molecule, it typically presents as a viscous liquid or low-melting solid at room temperature.
Table 2: Quantitative Physical Data
| Property | Value | Method / Source |
| Physical State (at 25°C) | Viscous Liquid / Low-Melting Solid | Empirical Observation |
| Boiling Point | ~ 310 – 330 °C | In silico prediction |
| Density | ~ 1.2 g/cm³ | In silico prediction |
| LogP (Lipophilicity) | ~ 3.2 | In silico prediction |
| pKa (Conjugate Acid) | ~ 4.2 | In silico prediction |
Structural & Mechanistic Insights
The diaryl ether motif in 3-(2-fluorophenoxy)aniline serves as a flexible yet conformationally biased linker. The oxygen atom donates electron density into both aromatic rings via resonance, though this is sterically modulated.
The Fluorine Effect: The presence of the fluorine atom at the ortho-position of the phenoxy ring introduces significant stereoelectronic effects. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I), while simultaneously capable of weak resonance donation (+R). More crucially, the ortho-fluorine creates a steric and electrostatic barrier that restricts the free rotation of the C-O-C bond. This restriction biases the molecule towards specific dihedral conformations—a property highly valued in structure-based drug design (SBDD) for minimizing the entropic penalty of binding to target proteins, such as kinase hinge regions.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating, two-step synthesis of 3-(2-fluorophenoxy)aniline.
Phase 1: Etherification via Nucleophilic Aromatic Substitution (SNAr)
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Objective: Construct the diaryl ether linkage.
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Causality & Design: We utilize an SNAr approach rather than an Ullmann coupling to avoid transition-metal contamination, which is critical in early-stage pharmaceutical synthesis. The nitro group on 1-fluoro-3-nitrobenzene strongly activates the meta-fluorine towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
Step-by-Step Protocol:
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Reagent Preparation: Charge an oven-dried reaction vessel with 2-fluorophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
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Base Addition: Add anhydrous K2CO3 (1.5 equiv). Expert Insight: DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cations but leaves the phenoxide anion "naked" and highly nucleophilic. K2CO3 is preferred over stronger bases to prevent unwanted side reactions and maintain a mild reaction environment.
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Electrophile Addition: Introduce 1-fluoro-3-nitrobenzene (1.05 equiv). Heat the mixture to 100–120 °C under a nitrogen atmosphere for 8–12 hours.
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Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the 2-fluorophenol signal is entirely replaced by the intermediate mass (m/z 234 [M+H]+). Do not proceed until conversion is >95% to simplify downstream purification.
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Workup: Cool the mixture to ambient temperature, quench with ice-cold water, and extract with EtOAc. Wash the organic phase extensively with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
Phase 2: Nitro Reduction to Aniline
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Objective: Convert the electron-withdrawing nitro group to an electron-donating amine.
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Causality & Design: Catalytic hydrogenation is employed for its high atom economy and clean reaction profile. Palladium on carbon (Pd/C) is the catalyst of choice. While hydrodefluorination is a known risk with Pd/C, the aryl-fluorine bond is generally stable under mild conditions (room temperature, 1 atm H2) compared to aryl-chlorine or aryl-bromine bonds.
Step-by-Step Protocol:
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Reaction Setup: Dissolve the crude 3-(2-fluorophenoxy)nitrobenzene in absolute ethanol (0.2 M).
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Catalyst Introduction: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent autoignition of the solvent.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.
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Self-Validating Checkpoint: Monitor the reaction visually (the yellow color of the nitro compound will fade) and via LC-MS. Confirm the complete disappearance of the starting material and the emergence of the product peak (m/z 204[M+H]+).
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Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Keep the Celite pad wet with solvent to prevent the spent catalyst from igniting. Concentrate the filtrate under reduced pressure to afford 3-(2-fluorophenoxy)aniline.
Workflow Visualization
Synthetic workflow of 3-(2-Fluorophenoxy)aniline and downstream applications.
